![molecular formula C7H17ClN2O2S B1525854 N-(4-aminocyclohexyl)methanesulfonamide hydrochloride CAS No. 1206776-00-2](/img/structure/B1525854.png)
N-(4-aminocyclohexyl)methanesulfonamide hydrochloride
Overview
Description
“N-(4-aminocyclohexyl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1206776-00-2. It has a molecular weight of 228.74 . The IUPAC name for this compound is N-(4-aminocyclohexyl)methanesulfonamide hydrochloride .
Molecular Structure Analysis
The InChI code for “N-(4-aminocyclohexyl)methanesulfonamide hydrochloride” is1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-4-2-6(8)3-5-7;/h6-7,9H,2-5,8H2,1H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-(4-aminocyclohexyl)methanesulfonamide hydrochloride” is an off-white solid . It is stored at room temperature . and 98% .Scientific Research Applications
1. Amino Acid Analysis in Proteins
A study by Simpson, Neuberger, & Liu (1976) describes an analytical procedure using 4 N methanesulfonic acid for precise amino acid composition analysis in proteins and peptides. This method is capable of distinguishing between free sulfhydryl groups and disulfides, which is a significant advancement in protein analysis.
2. Catalytic Asymmetric Synthesis
Wipf & Wang (2002) developed a new class of bidentate ligands for metal-mediated catalytic asymmetric synthesis, featuring 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, including N-(4-aminocyclohexyl)methanesulfonamide derivatives. This has potential applications in the synthesis of complex organic compounds with high enantiomeric excess (Wipf & Wang, 2002).
3. Reductive Deamination of Aromatic Amines
Wang & Guziec (2001) explored the reductive deamination of aromatic amines using arylamine methanesulfonamides. Their findings indicate that this method is highly efficient and compatible with various functional groups, opening new avenues in chemical synthesis (Wang & Guziec, 2001).
4. Methionine Aminopeptidase Inhibition
Research by Huang et al. (2006) identified quinolinyl sulfonamides, such as N-(quinolin-8-yl)methanesulfonamide, as potent methionine aminopeptidase inhibitors. These inhibitors have varying potencies depending on the metal form of the enzyme, indicating potential applications in enzymatic regulation (Huang et al., 2006).
5. Chemoselective N-Acylation Reagents
Kondo, Sekimoto, Nakao, & Murakami (2000) developed N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides for use as chemoselective N-acylation reagents. These reagents offer new opportunities in organic synthesis due to their good chemoselectivity and storable nature (Kondo et al., 2000).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(4-aminocyclohexyl)methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-7-4-2-6(8)3-5-7;/h6-7,9H,2-5,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBNNYJYULWEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCC(CC1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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